4-(3-Bromo-2-chlorobenzoyl)morpholine
Description
4-(3-Bromo-2-chlorobenzoyl)morpholine is a halogenated morpholine derivative featuring a benzoyl group substituted with bromine (3-position) and chlorine (2-position). This compound is structurally characterized by a morpholine ring conjugated to a halogenated aromatic system.
Properties
IUPAC Name |
(3-bromo-2-chlorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO2/c12-9-3-1-2-8(10(9)13)11(15)14-4-6-16-7-5-14/h1-3H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVNRBYGELJCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C(=CC=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-chlorobenzoyl)morpholine typically involves the acylation of morpholine with 3-bromo-2-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-2-chlorobenzoyl)morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the benzoyl group can be substituted by nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the benzoyl group.
Coupling reactions: It can be involved in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoyl morpholines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(3-Bromo-2-chlorobenzoyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2-chlorobenzoyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Structural Analogues
Benzoyl vs. Benzyl Derivatives
- 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine (CAS 2271442-93-2): This analog replaces the 3-bromo and 2-chloro substituents with 2-bromo, 6-fluoro, and 3-trifluoromethyl groups.
- 4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride (CAS 952290-08-3):
A benzyl-linked morpholine derivative with bromine and chlorine at the 4- and 3-positions, respectively. The absence of a carbonyl group reduces conjugation, likely decreasing reactivity and altering binding interactions . - 4-[(2-Bromo-4-fluorobenzyl)morpholine (CAS 1086600-40-9):
Features a benzyl group with bromine (2-position) and fluorine (4-position). Fluorine’s electronegativity may improve solubility, as seen in similar compounds like 4-(2-chloro-6-fluorobenzyl)morpholine (solubility: 184 μM) .
Thiazolyl-Imidazolyl Derivatives
- VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine):
A morpholine-thiazole hybrid with dibrominated imidazole. Initial synthesis errors (4,5-dibromo vs. 2,4-dibromo) highlight the critical impact of substituent positioning on biological activity, as seen in androgen receptor (AR) inhibition studies .
Physicochemical Properties
Solubility
- 4-(3-Bromo-2-chlorobenzoyl)morpholine : Predicted to have moderate solubility (~150–200 μM) based on analogs like 4-(2-chlorobenzyl)morpholine (180 μM) .
- 4-(2-chloro-6-fluorobenzyl)morpholine : Higher solubility (184 μM) due to fluorine’s polarity, suggesting halogen positioning influences hydrophilicity .
Electronic Effects
- Bromine and chlorine at the 3- and 2-positions create steric hindrance, possibly reducing metabolic degradation rates relative to non-halogenated morpholines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
